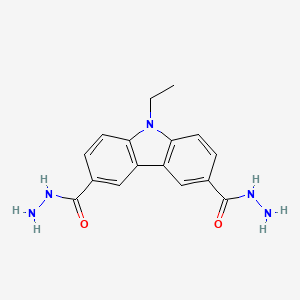
N-Formyl-N-iodoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-N-iodoformamide is an organic compound with the molecular formula C₂H₂INO₂ It is a formamide derivative where the nitrogen atom is bonded to both a formyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N-iodoformamide typically involves the formylation of amines. One common method is the reaction of formic acid with an amine in the presence of a dehydrating agent. For instance, the reaction can be carried out using formic acid and an amine in toluene, with the water produced being removed by a Dean-Stark trap . Another method involves the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as metal/metal oxide-based catalysts, nanocatalysts, and acidic catalysts have been employed to facilitate the formylation process .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-N-iodoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-iodoformamide derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-iodoformamide derivatives, while reduction can produce amines.
Scientific Research Applications
N-Formyl-N-iodoformamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Formyl-N-iodoformamide involves its ability to act as a formylating agent. The formyl group can be transferred to nucleophilic sites on other molecules, facilitating the formation of formylated products. This process often involves the activation of the formyl group through the formation of reactive intermediates, which then react with nucleophiles to form the desired products .
Comparison with Similar Compounds
N-Formylmorpholine: A formamide derivative used as a high-temperature solvent and formylating agent.
N-Formylmethionine: An amino acid derivative involved in the initiation of protein synthesis in bacteria.
N,N’-Diphenylformamidine: A compound used in organic synthesis and coordination chemistry.
Uniqueness: N-Formyl-N-iodoformamide is unique due to the presence of both a formyl group and an iodine atom on the nitrogen atom. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
62837-47-2 |
|---|---|
Molecular Formula |
C2H2INO2 |
Molecular Weight |
198.95 g/mol |
IUPAC Name |
N-formyl-N-iodoformamide |
InChI |
InChI=1S/C2H2INO2/c3-4(1-5)2-6/h1-2H |
InChI Key |
HNQHAGVTVPPFRN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N(C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


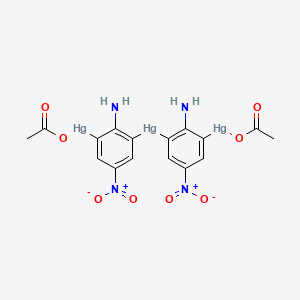

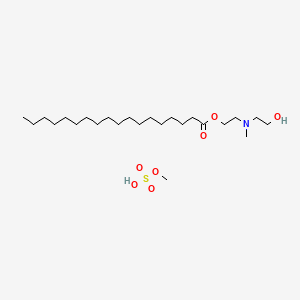



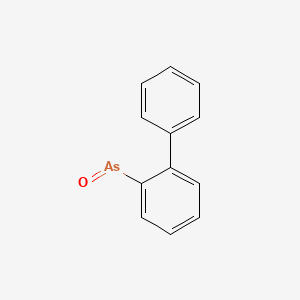
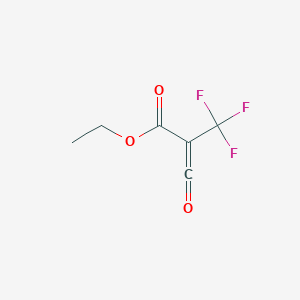
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
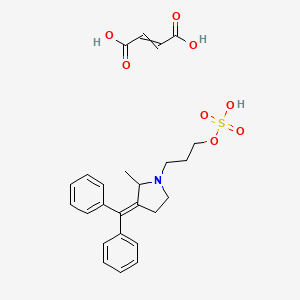
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

